molecular formula C11H9ClO3 B563574 3-(4-Chlorophenyl)glutaric-d4 Anhydride CAS No. 1189700-43-3

3-(4-Chlorophenyl)glutaric-d4 Anhydride

Cat. No.: B563574
CAS No.: 1189700-43-3
M. Wt: 228.664
InChI Key: OCZRLOJECISNAO-RHQRLBAQSA-N
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Description

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated form of 3-(4-Chlorophenyl)glutaric Anhydride. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride typically involves the reaction of 3-(4-Chlorophenyl)glutaric acid with a deuterating agent to replace the hydrogen atoms with deuterium. This is followed by cyclization to form the anhydride. The reaction conditions often require a solvent such as chloroform and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)glutaric-d4 Anhydride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3-(4-Chlorophenyl)glutaric-d4 Anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

    Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)glutaric Anhydride: The non-deuterated form of the compound.

    3-(4-Chlorophenyl)glutaric Acid: The precursor to the anhydride form.

    4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A related compound with a similar structure.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)glutaric-d4 Anhydride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and reaction mechanisms, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRLOJECISNAO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675754
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189700-43-3
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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